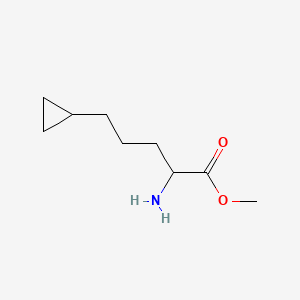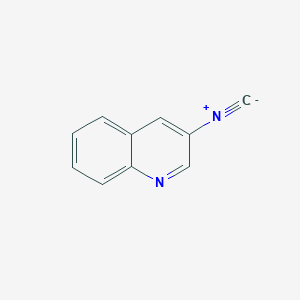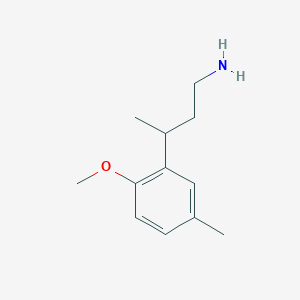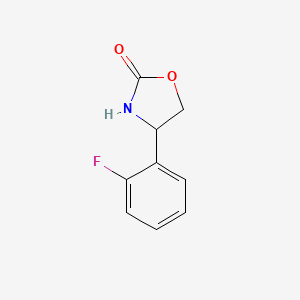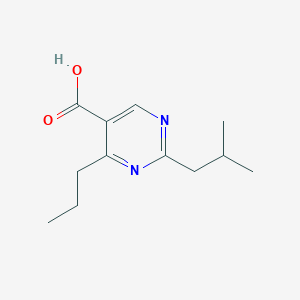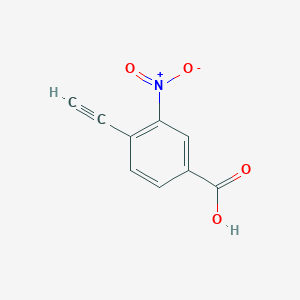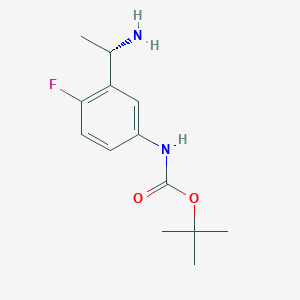![molecular formula C9H8F5N B13540213 (1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13540213.png)
(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine is a chiral amine compound characterized by the presence of both difluoro and trifluoromethyl groups. These fluorinated groups significantly influence the compound’s chemical properties, making it a valuable molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and difluoroethylamine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 3-(trifluoromethyl)benzaldehyde with difluoroethylamine under acidic conditions.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S)-enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and enzymatic resolution are also employed to achieve high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can further modify the amine group, potentially leading to the formation of secondary or tertiary amines.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine is used as a building block for the synthesis of more complex fluorinated compounds
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold in medicinal chemistry.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them promising candidates for drug development.
Industry
Industrially, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for the synthesis of pesticides and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the difluoroethylamine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine: Similar structure but with a different stereochemistry and fluorine substitution pattern.
(S)-1-Phenylethan-1-amine: Lacks the fluorinated groups, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but lacks the difluoroethylamine moiety.
Uniqueness
(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the combination of difluoro and trifluoromethyl groups, which impart distinct electronic and steric effects. These features enhance its reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H8F5N |
|---|---|
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H8F5N/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14/h1-4,7-8H,15H2/t7-/m0/s1 |
Clé InChI |
WMEKOGNKRBECFX-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](C(F)F)N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Oxan-4-yl)methyl]-1,3-thiazole](/img/structure/B13540148.png)
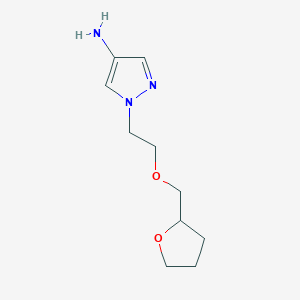
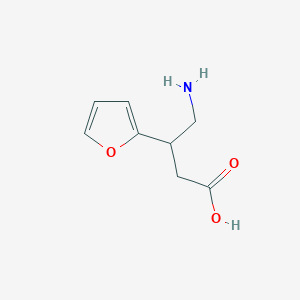
![rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylicacid,cis](/img/structure/B13540158.png)
